molecular formula C15H21N5O B12720044 Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- CAS No. 158553-33-4

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-

Cat. No.: B12720044
CAS No.: 158553-33-4
M. Wt: 287.36 g/mol
InChI Key: QTJKMNIYIBFHDB-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- is a complex organic compound that features a piperidine ring, a tetrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with sodium azide to form the tetrazole ring. The final step involves the alkylation of the tetrazole with a piperidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This property makes it a potential candidate for enzyme inhibitors in drug development. Additionally, the piperidine ring can interact with neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)- is unique due to its combination of a piperidine ring, a tetrazole ring, and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

158553-33-4

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine

InChI

InChI=1S/C15H21N5O/c1-21-14-7-5-13(6-8-14)15-16-18-20(17-15)12-11-19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3

InChI Key

QTJKMNIYIBFHDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CCN3CCCCC3

Origin of Product

United States

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